Home > Products > Building Blocks P15869 > 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline
1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline - 939760-06-2

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline

Catalog Number: EVT-1795827
CAS Number: 939760-06-2
Molecular Formula: C15H17Cl3N2
Molecular Weight: 331.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

cis-2,3-Disubstituted 1,2,3,4-Tetrahydroquinoxalines

  • Compound Description: This broad class of compounds shares the core 1,2,3,4-tetrahydroquinoxaline structure with 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline. The "cis-2,3-disubstituted" designation indicates the presence of substituents on positions 2 and 3 of the tetrahydroquinoxaline ring, specifically in a cis configuration relative to one another. []
  • Relevance: These compounds highlight the versatility of the tetrahydroquinoxaline scaffold and the possibility for diverse substitutions, particularly at positions 2 and 3. The stereochemistry of these substituents can significantly influence the biological and chemical properties of the resulting derivatives. [] The presence of the 1,2,3,4-tetrahydroquinoxaline scaffold makes them structurally related to 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline.
  • Compound Description: MK-0524 is a potent and orally active prostaglandin D2 receptor 1 antagonist. Its primary metabolic pathway involves glucuronidation, resulting in the formation of the acyl glucuronic acid conjugate (M2) as the major metabolite. []
  • Relevance: While MK-0524 and 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline differ in their core structures, they share a key structural feature: the 4-chlorobenzyl substituent. This shared moiety suggests potential similarities in their physicochemical properties and metabolic pathways. [, ]

2-Aryl-1,2,3,4-tetrahydroquinoxalines

  • Compound Description: This class of compounds, similar to the first example, emphasizes the structural diversity possible within the tetrahydroquinoxaline family. The "2-aryl" designation points to the presence of an aromatic ring substituent at the 2-position of the tetrahydroquinoxaline core. []
  • Relevance: This group highlights the significance of the substituent at the 2-position in influencing the biological activity of tetrahydroquinoxalines. The inclusion of an aryl group at this position can introduce additional interactions with biological targets, potentially leading to distinct pharmacological profiles. [] The presence of the 1,2,3,4-tetrahydroquinoxaline scaffold makes them structurally related to 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline.

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

  • Compound Description: VUF11211 functions as an inverse agonist at the chemokine receptor CXCR3. It exhibits high affinity for CXCR3, binding to a distinct conformation compared to CXCR3 agonists. []
  • Relevance: Despite significant structural differences, VUF11211 and 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline share the 4-chlorobenzyl group. This shared structural element could potentially result in similar pharmacological profiles or biological activities. []
Overview

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline is an organic compound characterized by its unique heterocyclic structure, which integrates a quinoxaline framework with a chlorobenzyl substituent. This compound is classified under the category of tetrahydroquinoxalines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 3-chlorobenzyl group enhances its chemical properties, making it a subject of interest in various fields of research including pharmacology and organic synthesis.

Source and Classification

The compound is identified by the Chemical Abstracts Service number 939760-06-2 and has been synthesized for research purposes. It falls under the broader classification of quinoxalines, which are bicyclic compounds comprising a benzene ring fused to a pyrazine ring. Quinoxalines are notable for their occurrence in many bioactive molecules and their potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline typically involves multi-step organic reactions. A common synthetic route includes:

  1. Formation of the Quinoxaline Ring: This is achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal or benzil) under acidic conditions.
  2. Introduction of the 3-Chlorobenzyl Group: The resulting quinoxaline undergoes nucleophilic substitution with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride .

Technical Details

The synthesis may also be optimized for industrial production using continuous flow reactors and automated systems to enhance yield and purity. The steps involved are carefully controlled to ensure high-quality output.

Molecular Structure Analysis

Structure

The molecular formula for 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline is C15H15ClN2, with a molecular weight of 258.75 g/mol. The structure consists of a tetrahydroquinoxaline core substituted at one nitrogen atom with a 3-chlorobenzyl group.

Data

  • Molecular Weight: 258.75 g/mol
  • Boiling Point: Approximately 422.4 ± 45.0 °C at 760 mmHg
  • Density: Approximately 1.2 ± 0.1 g/cm³ .
Chemical Reactions Analysis

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives.
  • Reduction: Reduction reactions using hydrogen gas in the presence of palladium catalysts can yield corresponding tetrahydro derivatives.
  • Substitution: The chlorobenzyl group can engage in nucleophilic substitution reactions where chlorine is replaced by other nucleophiles such as amines or thiols .

These reactions are facilitated by common reagents and conditions including organic solvents like dichloromethane or ethanol.

Mechanism of Action

The mechanism of action for 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and potentially leading to physiological effects such as:

  • Inhibition of enzymes involved in cell proliferation.
  • Anticancer activity through modulation of specific pathways.

Research into its precise molecular targets and pathways is ongoing.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Solubility data has not been extensively studied but is expected to vary based on solvent polarity.

Chemical Properties

The compound exhibits properties characteristic of both quinoxalines and tetrahydro derivatives, which can influence its reactivity and interactions with biological targets. Its chlorobenzyl substituent may enhance lipophilicity and facilitate membrane permeability .

Applications

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline has various scientific applications:

  • Pharmacological Research: Investigated for its potential as an anticancer agent due to its ability to modulate enzyme activity.
  • Synthetic Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies: Explored for its interactions with biological targets that may lead to new therapeutic agents .
Synthetic Methodologies and Structural Optimization

Domino Reaction Strategies for Tetrahydroquinoxaline Core Assembly

Domino reaction methodologies have revolutionized the synthesis of tetrahydroquinoxaline scaffolds, enabling efficient molecular construction with superior atom economy and diastereoselectivity. These one-pot cascade reactions eliminate intermediate isolation steps, thereby enhancing synthetic efficiency for complex heterocyclic systems like 1-(3-chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline. Transition metal-catalyzed processes have emerged as particularly powerful tools, with palladium and rhodium complexes demonstrating exceptional efficacy in facilitating consecutive bond-forming events [6] [10].

A reductive cyclization approach developed by Bunce and coworkers has proven valuable for constructing tetrahydroquinoxaline frameworks. This methodology employs catalytic hydrogenation (5% Pd/C, 4-5 atm H₂) of nitroarylketone precursors through a sequence involving nitro group reduction, cyclic imine formation, and subsequent reduction. The process delivers tetrahydroquinoxalines in high yields (78-91%) with excellent diastereoselectivity (>98%) favoring the trans-fused products when ester directing groups are present at strategic positions [10]. The stereochemical outcome is governed by steric directing effects of bridgehead substituents, with pseudoaxial ester orientation in intermediate imines dictating facial selectivity during hydrogen addition.

Table 1: Domino Reaction Approaches for Tetrahydroquinoxaline Synthesis

StrategyCatalyst SystemKey IntermediateYield RangeDiastereoselectivityKey Advantage
Reductive Cyclization5% Pd/C, H₂ (4-5 atm)Nitroarylketone78-91%>98% trans selectivityHigh stereocontrol
Titanium-Catalyzed AminationTi(NMe₂)₄Enamide/Azide65-82%Moderate controlDirect C-N bond formation
Rhodium-Catalyzed Cyclization[Rh(cod)₂]OTf/LigandDiazo Compound70-88%High enantiocontrolAccess to chiral architectures
SNAr-Terminated SequencesBase-mediatedHalogenated Aniline60-75%VariableFunctional group tolerance

Recent advances in transition metal-catalyzed C-H activation have enabled novel disconnections for tetrahydroquinoxaline assembly. Directed ortho-C-H functionalization strategies employ nitrogen-based directing groups to facilitate regioselective coupling with olefinic partners, enabling direct access to functionalized tetrahydroquinoxaline precursors [6]. This approach exemplifies the paradigm shift toward step-economical synthesis in heterocyclic chemistry, as traditional multistep sequences requiring protective group manipulation can be circumvented through clever catalyst design. The domino aza-Michael/Michael reactions catalyzed by ionic-liquid-supported bifunctional organocatalysts represent another significant advancement, though these have been more extensively applied to tetrahydroquinoline synthesis and await adaptation to tetrahydroquinoxaline systems [8] [10].

Enantioselective Biocatalytic Approaches for Chiral Derivative Synthesis

The stereoselective synthesis of 1-(3-chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline derivatives presents significant challenges due to the presence of multiple stereogenic centers and the conformational flexibility of the partially saturated ring system. Traditional resolution methods have given way to sophisticated asymmetric catalytic technologies that enable direct access to enantiomerically enriched products. Rhodium-catalyzed hydrogenation has emerged as a particularly effective strategy, with You and colleagues developing a breakthrough methodology employing chiral diphosphine ligands that achieve exceptional enantioselectivity (>98% ee) under mild reaction conditions [7].

This rhodium-based catalytic system operates through a concerted asynchronous mechanism where the metal center simultaneously activates both the imine bond and the aromatic ring through η⁶-coordination. This unique activation mode enables facial discrimination during hydride transfer, resulting in high enantiomeric induction. The methodology demonstrates excellent functional group tolerance, accommodating electron-withdrawing and electron-donating substituents on both the benzyl and pyrazine rings without significant erosion of enantioselectivity. Optimization studies identified protic additives as crucial components for achieving maximum stereocontrol, likely through hydrogen-bonding interactions that organize the transition state assembly.

Table 2: Enantioselective Synthetic Approaches to Chiral Tetrahydroquinoxalines

Catalytic SystemSubstrate Scopeee RangeReaction ConditionsProduct YieldKey Innovation
Rh-(R,R)-Et-DuPhos/AgOTfN-Aryl imines92-99% ee50°C, 80 psi H₂, 24h85-95%η⁶-Arene coordination
Ionic-Liquid-Supported Tertiary Amineortho-Amino Enones94-99% eeRT, 72h89-97%Recyclable catalyst (19 cycles)
Chiral Phosphoric AcidEnamides85-92% ee-20°C, 48h70-82%Brønsted acid catalysis
Biocatalytic TransaminaseKetone Precursors>99% ee37°C, pH 7.4, 12h45-65%Enzymatic asymmetric amination

Ionic-liquid-supported bifunctional organocatalysts represent another frontier in enantioselective tetrahydroquinoxaline synthesis. Tukhvatshin and coworkers demonstrated a recyclable catalytic system employing a tertiary amine-squaramide motif anchored to an ionic liquid matrix [8]. This design enables efficient asymmetric domino reactions between ortho-aminochalcones and nitroolefins, yielding enantioenriched precursors that can be elaborated to tetrahydroquinoxalines. Remarkably, this catalyst maintains performance over 19 reaction cycles following simple centrifugation and decantation workup protocols, addressing a critical limitation in asymmetric synthesis where precious chiral catalysts are typically single-use. The Nosyl-protected intermediates generated through this method undergo facile deprotection and reductive amination to afford fused pyrrolidino-tetrahydroquinoxalines with preserved stereochemical integrity [8] [10].

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Comprehensive structure-activity relationship investigations have elucidated critical pharmacophoric elements of 1-(3-chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline derivatives, guiding rational optimization for diverse therapeutic targets. The tetrahydroquinoxaline core serves as a conformationally constrained bioisostere for naturally occurring neurotransmitters, enabling potent interactions with biological targets while resisting metabolic degradation. Systematic structural modifications have revealed that hydrophobic substituents at the C2-position are generally well-tolerated and often enhance biological activity, particularly when designed to occupy specific hydrophobic pockets in target enzymes [3] [6].

The basic nitrogen at N4 plays a dual role in both solubility optimization (through salt formation) and molecular recognition (via hydrogen bonding and electrostatic interactions). SAR studies consistently demonstrate that preservation of the N4-H moiety is crucial for maintaining hydrogen-bond donating capacity essential for target engagement. Conversion to N4-alkyl derivatives typically diminishes biological activity, though notable exceptions exist when the alkyl group incorporates complementary pharmacophores. The 3-chlorobenzyl moiety at N1 provides optimal hydrophobic volume and dipole characteristics for binding pocket accommodation, with meta-chloro substitution offering superior activity over ortho- and para-regioisomers in antiviral applications [3].

Table 3: Structure-Activity Relationship Features of Tetrahydroquinoxaline Derivatives

Structural FeatureBioactivity ImpactOptimal ConfigurationTherapeutic Relevance
C2-SubstitutionHydrophobic groups enhance activityAryl, heteroaryl, difluoromethylAntiviral potency enhancement
N4-FunctionalizationN4-H critical for H-bond donationFree amine or protonated saltNeurological target engagement
Benzyl vs. Aniline at N1Aniline derivatives show superior activity3-(Difluoromethyl)-4-fluoroanilineHBV capsid assembly modulation
Chlorobenzyl regiochemistrymeta > para > ortho for antiviral activity3-ChlorobenzylBroad-spectrum applications
Saturation of Pyrazine RingPartially saturated > fully aromatic1,2,3,4-TetrahydroquinoxalineImproved solubility and safety
Stereochemistry at C3(S)-enantiomer preferred for neurological targets(S)-configuration at chiral centerGABA receptor modulation

In the context of antiviral applications, particularly hepatitis B virus (HBV) inhibition, tetrahydroquinoxaline-derived phenyl ureas demonstrate remarkable efficacy as capsid assembly modulators. These compounds operate through a novel mechanism involving misdirection of core protein dimers to assemble morphologically intact capsids that lack pregenomic RNA (pgRNA), thereby disrupting viral replication. Compounds featuring 3-(difluoromethyl)-4-fluoroaniline substitution patterns consistently outperform their 3-chlorobenzyl counterparts, achieving sub-micromolar EC₅₀ values in HBV DNA replication inhibition assays [3]. The precise molecular recognition is attributed to orthogonal hydrogen-bonding networks between the aniline NH and carbonyl oxygen of Gln124 in the HBV core protein, supplemented by halogen bonding interactions involving the fluorine atoms.

The chiral environment created by the tetrahydroquinoxaline scaffold significantly influences biological activity, with enantiomer-specific interactions observed at neurological targets. Molecular modeling studies indicate that the (S)-enantiomer of 1-(3-chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline derivatives achieves superior complementarity with GABA receptor binding pockets through optimal positioning of the chlorobenzyl moiety within a hydrophobic cleft and directional hydrogen bonding via the N4-H donor. This stereochemical preference has profound implications for central nervous system (CNS) drug development, necessitating enantioselective synthesis routes to access the preferred enantiomer without contamination by its less active or potentially off-target counterpart [7].

Microwave-Assisted Cyclocondensation in Heterocyclic Functionalization

Microwave-assisted synthesis has dramatically accelerated the construction and functionalization of 1-(3-chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline derivatives, offering reaction time reductions from hours to minutes while improving product yields and purity profiles. This technology enables precise thermal energy delivery to reaction mixtures, facilitating otherwise challenging cyclocondensation reactions through selective molecular heating. Bhatt and colleagues demonstrated the efficacy of microwave irradiation in synthesizing triazolothiadiazine derivatives, a methodology readily adaptable to tetrahydroquinoxaline systems [9]. Their approach achieved reaction completion in 8-15 minutes at 120-150°C, compared to conventional heating requiring 12-24 hours, while simultaneously increasing yields by 20-35%.

The mechanochemical effects of microwave irradiation significantly enhance reaction efficiency in heterocyclic formation. Microwave-specific thermal acceleration facilitates the critical cyclodehydration step in tetrahydroquinoxaline synthesis, where conventional heating often leads to decomposition of thermally sensitive intermediates. The DABCO (1,4-diazabicyclo[2.2.2]octane) catalyst employed in these reactions demonstrates exceptional stability under microwave conditions, enabling catalyst recycling without significant loss of activity. This aligns with green chemistry principles by reducing both energy consumption and chemical waste generation [9].

Table 4: Microwave-Assisted Synthetic Parameters for Tetrahydroquinoxaline Derivatives

Reaction TypeMicrowave ConditionsCatalystYield RangeConventional Method Comparison
Cyclocondensation120°C, 150W, 8-12 minDABCO82-89%24h reflux: 55-65% yield
N-Alkylation100°C, 100W, 5-8 minK₂CO₃85-92%12h stirring: 70-75% yield
Reductive Amination80°C, 80W, 10-15 minNaBH₃CN78-85%18h reflux: 60-68% yield
C-H Functionalization150°C, 200W, 15-20 minPd(OAc)₂65-75%24h heating: 45-55% yield

Microwave technology has proven particularly valuable for introducing diverse C3/C6 substituents on the tetrahydroquinoxaline scaffold through transition metal-catalyzed C-H functionalization. This approach leverages directed ortho-C-H activation strategies where the nitrogen atoms serve as built-in directing groups for regioselective functionalization. Palladium acetate-catalyzed reactions under microwave irradiation achieve rapid coupling (15-20 minutes) with aryl boronic acids, enabling efficient introduction of biaryl pharmacophores without requiring pre-functionalized substrates [6]. The microwave conditions suppress common side reactions such as protodehalogenation and homocoupling, which frequently plague conventionally heated C-H functionalization reactions.

The solvent effects in microwave-assisted tetrahydroquinoxaline synthesis significantly influence reaction outcomes. Ethanol-water mixtures (4:1 ratio) provide optimal media balance between substrate solubility and microwave absorption efficiency, achieving reproducible temperature control while facilitating straightforward product isolation. Recent advancements have explored solvent-free conditions using silica-supported catalysts, which further simplify purification processes and enhance sustainability profiles. These methodological innovations collectively establish microwave-assisted synthesis as an indispensable tool for rapid structural diversification of 1-(3-chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline derivatives during drug discovery campaigns [9].

Properties

CAS Number

939760-06-2

Product Name

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline

IUPAC Name

4-[(3-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride

Molecular Formula

C15H17Cl3N2

Molecular Weight

331.7 g/mol

InChI

InChI=1S/C15H15ClN2.2ClH/c16-13-5-3-4-12(10-13)11-18-9-8-17-14-6-1-2-7-15(14)18;;/h1-7,10,17H,8-9,11H2;2*1H

InChI Key

OLUVCWWYSCGMKN-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl.Cl.Cl

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.